2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzazepine core, a thiadiazole ring, and a tetrahydrofuran moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves multiple steps. The initial step typically includes the formation of the benzazepine core through a cyclization reaction. This is followed by the introduction of the dimethoxy groups and the oxo functionality. The thiadiazole ring is then synthesized separately and coupled with the benzazepine core. Finally, the tetrahydrofuran moiety is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and quantity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid: Shares the benzazepine core but lacks the thiadiazole and tetrahydrofuran moieties.
1-Oxo-2-methyl-6,7-dimethoxy-1,2-dihydroisoquinoline: Contains a similar dimethoxy and oxo functionality but has a different core structure.
Uniqueness
2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its combination of a benzazepine core, thiadiazole ring, and tetrahydrofuran moiety
Properties
Molecular Formula |
C20H22N4O5S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C20H22N4O5S/c1-27-15-8-12-5-6-24(18(26)10-13(12)9-16(15)28-2)11-17(25)21-20-23-22-19(30-20)14-4-3-7-29-14/h5-6,8-9,14H,3-4,7,10-11H2,1-2H3,(H,21,23,25) |
InChI Key |
BNDXTYVDNZFCDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NC3=NN=C(S3)C4CCCO4)OC |
Origin of Product |
United States |
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